An In-depth Technical Guide to 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol: Structure, Synthesis, and Applications
An In-depth Technical Guide to 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol: Structure, Synthesis, and Applications
Abstract: This guide provides a comprehensive technical overview of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its detailed chemical structure, including the critical thiol-thione tautomerism, outline a robust synthetic methodology, and discuss its current and prospective applications, particularly within the realm of drug development. This document is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: The Strategic Importance of the Tetrazole Moiety
The tetrazole ring is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] This substitution is advantageous as the tetrazole anion is more lipophilic than the corresponding carboxylate, a crucial property for improving the pharmacokinetic profile of drug candidates.[2] The subject of this guide, 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, integrates this valuable heterocyclic core with a sterically hindered dimethylphenyl substituent, resulting in a molecule with unique structural and reactive properties that are of considerable interest to the scientific community.
Unveiling the Chemical Structure and Properties
The formal name, 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, describes a tetrazole ring substituted at the N1 position with a 2,6-dimethylphenyl group and at the C5 position with a thiol group.
Molecular Formula: C9H10N4S Molecular Weight: 206.27 g/mol
The Critical Thiol-Thione Tautomerism
A key characteristic of 5-mercapto-1H-tetrazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[3][4] This equilibrium is influenced by factors such as the nature of the substituent at the N1 position, the solvent, and the physical state.[3] For 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol, the equilibrium between the thiol and the thione tautomer (1-(2,6-dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione) is a crucial consideration. Computational and experimental studies on similar systems suggest that the thione form is generally the more stable tautomer.[3] This preference is attributed to greater resonance stabilization within the tetrazole ring in the thione form. This dynamic equilibrium is fundamental as it governs the molecule's reactivity and its coordination behavior with metal ions.
Caption: Thiol-Thione Tautomeric Equilibrium.
Synthetic Pathway to 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol
The synthesis of 1-substituted tetrazole-5-thiones is commonly achieved through the reaction of the corresponding organic isothiocyanate with sodium azide.[5][6] This method offers a direct and efficient route to the desired tetrazole scaffold.
Synthetic Workflow Overview
The reaction proceeds via a nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring.[7] The use of a catalyst, such as zinc chloride, can facilitate this cycloaddition.[8]
Caption: General Synthetic Workflow.
Detailed Experimental Protocol
Materials:
-
2,6-Dimethylphenyl isothiocyanate
-
Sodium azide (NaN3)
-
Water or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 2,6-dimethylphenyl isothiocyanate (1.0 eq) and sodium azide (1.2 eq) is suspended in water.[6]
-
Reaction: The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solution is cooled to room temperature and filtered to remove any insoluble material.
-
Precipitation: The filtrate is carefully acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
-
Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to afford the pure 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol.
Spectroscopic Characterization
The structural elucidation of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol is accomplished through a combination of spectroscopic techniques.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | The proton on the tetrazole ring typically resonates in the downfield region.[9] For substituted tetrazoles, the aromatic protons of the dimethylphenyl group would appear in the range of 7-8 ppm, and the methyl protons would be observed as a singlet around 2-3 ppm. The thiol proton signal is often broad and its chemical shift is concentration and solvent dependent. |
| ¹³C NMR | The carbon atom of the tetrazole ring is characteristically deshielded and is typically observed in the range of 142-164 ppm.[9] The aromatic carbons of the dimethylphenyl group will appear in the 120-140 ppm region, and the methyl carbons will resonate upfield. |
| FT-IR (KBr, cm⁻¹) | The IR spectrum would show characteristic absorption bands for the N-H stretch (if the thione tautomer is present), C=N stretching of the tetrazole ring, and aromatic C-H and C=C stretching vibrations.[10][11] The C=S stretch of the thione form is also a key diagnostic peak. |
| Mass Spec (ESI-MS) | In positive ion mode, a characteristic fragmentation pathway for 5-substituted tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃).[9][12] In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[2][12] |
Applications in Drug Discovery and Beyond
The unique combination of a tetrazole ring and a thiol group makes 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol a compound of interest in several areas, most notably in medicinal chemistry.
A Scaffold for Novel Therapeutics
Tetrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][13] The title compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The thiol group provides a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores.
Role in Coordination Chemistry
The thione tautomer of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol is an excellent ligand for a variety of metal ions.[14] The ability of the sulfur atom to coordinate with metals makes this compound and its derivatives useful in the design of novel metal-based drugs and catalysts. The steric bulk provided by the 2,6-dimethylphenyl group can influence the coordination geometry and stability of the resulting metal complexes.
Caption: Potential Application Areas.
Conclusion
1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol is a heterocyclic compound with a rich chemical profile. Its straightforward synthesis, coupled with the versatile reactivity of its thiol group and the advantageous properties of the tetrazole ring, makes it a valuable building block in various fields of chemical research. As the demand for novel therapeutic agents and advanced materials continues to grow, the exploration of this and related tetrazole derivatives will undoubtedly lead to exciting new discoveries.
References
[9] Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds - Benchchem. (n.d.). Retrieved from [5] Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. (n.d.). Retrieved from [2] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). Retrieved from [3] Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide - Benchchem. (n.d.). Retrieved from [6] Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities | Scilit. (n.d.). Retrieved from [12] Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved from [15] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. (n.d.). Retrieved from [1] STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [16] (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (n.d.). Retrieved from [17] Theoretical studies on tautomerism of tetrazole 5-thion - ResearchGate. (n.d.). Retrieved from [10] FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. - ResearchGate. (n.d.). Retrieved from [8] Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates - ResearchGate. (n.d.). Retrieved from [11] Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. - ResearchGate. (n.d.). Retrieved from [7] isomeric 5- (subst1tuted)aminothiatriazole and 1-substituted-tetrazolinethiones - Canadian Science Publishing. (n.d.). Retrieved from [4] Chapter 3 3.1 3.1 Introduction 3.1.1 Thiotetrazoles Sulphur containing organic compounds are found in many natural pro. (n.d.). Retrieved from [14] Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF - ResearchGate. (n.d.). Retrieved from [13] Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - NIH. (n.d.). Retrieved from
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifesciencesite.com [lifesciencesite.com]
- 13. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
